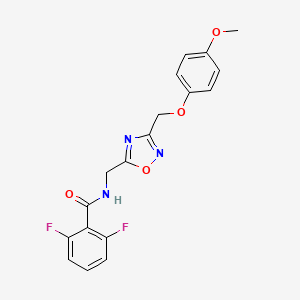

2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group. The compound’s structure combines a 2,6-difluorobenzamide moiety linked via a methylene bridge to the 1,2,4-oxadiazole ring. This design integrates electron-withdrawing fluorine atoms and a methoxy-substituted aromatic system, which may influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name |

2,6-difluoro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O4/c1-25-11-5-7-12(8-6-11)26-10-15-22-16(27-23-15)9-21-18(24)17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVLPKKMOCAVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic derivative that incorporates the 1,2,4-oxadiazole ring known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and the underlying mechanisms of action.

Chemical Structure

The compound features a 1,2,4-oxadiazole moiety linked to a benzamide structure with two fluorine substitutions. The presence of the methoxyphenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. A study reported that specific oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against resistant strains .

- Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with notable efficacy observed in vitro .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 0.003 |

| P. aeruginosa | 0.005 | ||

| Antifungal | C. albicans | 0.01 |

Anticancer Potential

The oxadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of various cancer cell lines by disrupting the cell cycle.

- Induction of Apoptosis : Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

A case study involving the use of similar oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in murine models. The compounds were administered at varying dosages, and significant tumor reduction was observed compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- Fluorine Substituents : Enhance lipophilicity and cellular uptake.

- Oxadiazole Ring : Known for its ability to interact with biological targets due to its electron-withdrawing nature.

- Methoxyphenyl Group : Contributes to increased binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

lists benzamides incorporating isoxazole, thiazole, and oxadiazole rings. For example:

- Compound 1: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

- Compound 2: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

These compounds share the 1,2,4-oxadiazole motif but differ in substituents (e.g., nitro, cyano, thioether linkages). The target compound’s 4-methoxyphenoxymethyl group introduces a bulkier aromatic system, which may alter steric interactions in biological targets compared to smaller groups like methyl or cyano .

Triazole and Oxadiazole Hybrids

and highlight triazole-containing benzamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones. These compounds exhibit tautomerism (thiol-thione equilibrium), which the target compound avoids due to its oxadiazole core. The absence of tautomeric forms may simplify synthesis and improve stability .

describes benzamides fused with triazolo-oxazine/thiazine rings (e.g., N-(2,6-difluorophényl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide).

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 2,6-difluoro substitution and methoxy group balance hydrophobicity and polarity, likely improving membrane permeability relative to more polar analogs (e.g., nitro-substituted compounds in ).

- Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to enzymatic degradation compared to triazole-thione derivatives, which may undergo metabolic tautomerization .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic addition, cyclization), but avoids the need for tautomer control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.